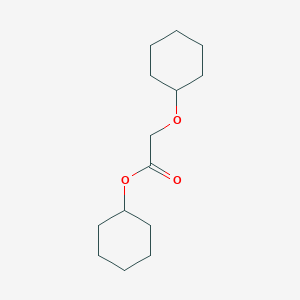

Cyclohexyl (cyclohexyloxy)acetate

Description

Structure

3D Structure

Properties

CAS No. |

51122-93-1 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

cyclohexyl 2-cyclohexyloxyacetate |

InChI |

InChI=1S/C14H24O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h12-13H,1-11H2 |

InChI Key |

ZXLJTSMVNBLQBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCC(=O)OC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Cyclohexyl Cyclohexyloxy Acetate

Precursor Synthesis and Derivatization Routes

The formation of Cyclohexyl (cyclohexyloxy)acetate is contingent on the successful synthesis of its constituent precursors, primarily 2-(Cyclohexyloxy)acetic acid or its ester derivatives. These intermediates can be prepared through several established chemical routes.

Synthesis of 2-(Cyclohexyloxy)acetic Acid and Related Intermediates

The synthesis of the 2-(cyclohexyloxy)acetyl moiety is a critical step, achievable through direct modification of cyclohexanol (B46403) or by saturation of an aromatic precursor.

One approach to creating the precursor involves the direct reaction of cyclohexanol. A notable method is the O-H insertion reaction between cyclohexanol and an acetylating agent like ethyl diazoacetate (EDA). researchgate.net This process utilizes a bis(salicylaldehydato) copper carbenoid catalyst to facilitate the insertion, yielding ethyl 2-cyclohexyloxy-acetate. researchgate.net Research has focused on optimizing conditions such as the choice of catalyst, reaction temperature, and the ratio of alcohol to EDA to maximize the yield of the resulting ester intermediate. researchgate.net Under optimized conditions, this reaction has been reported to achieve a yield of 83% for ethyl 2-cyclohexyloxy-acetate. researchgate.net

The catalytic hydrogenation of phenoxyacetic acid or its alkyl esters is currently one of the most common and efficient methods for producing 2-(cyclohexyloxy)acetic acid and its corresponding esters. perfumerflavorist.com This method involves the saturation of the aromatic ring of the phenoxyacetate (B1228835) precursor. Various catalysts from Group VIII.A metals, including Nickel (Ni), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), have proven effective for this transformation. perfumerflavorist.comgoogle.com

The selection of the catalyst and reaction conditions significantly impacts the reaction's efficiency and selectivity. For instance, hydrogenating methyl-phenoxyacetate to methyl-cyclohexyloxyacetate has been achieved with high selectivity. perfumerflavorist.com One study identified that using a Ni/Al2O3 catalyst at 180°C and a pressure of 12 MPa resulted in the highest selectivity (90%) for the desired methyl-cyclohexyloxyacetate. perfumerflavorist.com Other research has demonstrated high conversion rates for the hydrogenation of phenoxyacetic acid to cyclohexyloxyacetic acid using different catalysts. google.com

| Precursor | Catalyst | Temperature | Pressure | Result | Source |

|---|---|---|---|---|---|

| Methyl-phenoxyacetate | 50% Ni/Al2O3 | 180°C | 12 MPa | 90% selectivity to methyl-cyclohexyloxyacetate | perfumerflavorist.com |

| Phenoxyacetic Acid | 5% Ru/C | 120°C | 9 MPa | >98% conversion to cyclohexyloxyacetic acid | google.com |

| Phenoxyacetic Acid | 5% Rh/C | 100°C | 3 MPa | 99% conversion, 99% crude product content | google.com |

| Phenoxyacetic Acid Ethyl Ester | Pt/C | 120°C | 0.5 MPa | 94% yield of cyclohexyloxy ethyl ester | google.com |

| Phenoxyacetic Acid Ethyl Ester | Rh/C | 140°C | 12 MPa | 95% yield of cyclohexyloxy ethyl ester | google.com |

Esterification Reactions for Cyclohexyl (cyclohexyloxy)acetate Formation

Once the 2-(cyclohexyloxy)acetic acid or its simpler alkyl esters are obtained, the final step is the formation of the cyclohexyl ester bond to yield the target compound. This can be accomplished through transesterification or direct esterification.

Transesterification is a viable pathway where an existing ester, such as methyl cyclohexyloxyacetate, is reacted with cyclohexanol to form the desired cyclohexyl (cyclohexyloxy)acetate. This equilibrium-driven process typically requires a catalyst. Studies on analogous systems, such as the transesterification of methyl cyclohexyloxyacetate with allyl alcohol to produce allyl cyclohexyloxyacetate, have shown that basic catalysts are more suitable than acidic ones. perfumerflavorist.com Catalysts like potassium carbonate and sodium methanolate have been used to achieve 100% conversion of the methyl ester with 95% selectivity to the desired allyl ester. perfumerflavorist.com This methodology is applicable to the synthesis of the target cyclohexyl ester, where removing the methanol (B129727) byproduct would drive the reaction toward the product.

The direct, or Fischer, esterification of 2-(cyclohexyloxy)acetic acid with cyclohexanol represents the most fundamental route to the final product. This acid-catalyzed reaction involves the protonation of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the hydroxyl group of cyclohexanol. brainly.com The process is reversible, and to achieve high yields, the water formed during the reaction must be continuously removed, in accordance with Le Chatelier's Principle. brainly.com

Exploration of Reaction Mechanisms in Cyclohexyloxyacetates

The study of reaction mechanisms for cyclohexyloxyacetates, including the title compound Cyclohexyl (cyclohexyloxy)acetate, involves examining how the molecule's structure influences its reactivity. Key areas of investigation include transformations at the ester group, reactions involving the ether linkage, and modifications of the cyclohexyl rings.

Oxidation and Reduction Pathways of Cyclohexyloxyacetic Acid Derivatives

The functional groups within cyclohexyloxyacetic acid and its esters offer pathways for both oxidation and reduction. youtube.com These transformations are defined by the change in the number of bonds from a carbon atom to oxygen. youtube.com

Reduction: The ester functional group in Cyclohexyl (cyclohexyloxy)acetate can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters all the way to primary alcohols. youtube.com In this case, reduction would cleave the ester, yielding two alcohol products: cyclohexanol and 2-(cyclohexyloxy)ethanol. Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce esters but can reduce aldehydes and ketones. youtube.com

Oxidation: The oxidation of the cyclohexyloxy moiety can be complex. The industrial oxidation of cyclohexane (B81311) itself, often a step in producing adipic acid, proceeds at high temperatures and pressures and can lead to a mixture of products, including cyclohexanol and cyclohexanone (B45756). researchgate.net The cyclohexyl ring in a cyclohexyloxyacetate derivative would be susceptible to oxidation under similarly harsh conditions. Secondary alcohols, like cyclohexanol, can be oxidized to ketones. youtube.com Further oxidation can lead to ring-opening and the formation of dicarboxylic acids. researchgate.net

Table 2: Common Redox Agents and Their Expected Effect on Cyclohexyloxyacetate Derivatives

| Reagent | Reagent Type | Target Functional Group | Expected Product(s) | Reference |

| LiAlH₄ | Strong Reducing Agent | Ester | Cyclohexanol and 2-(Cyclohexyloxy)ethanol | youtube.com |

| NaBH₄ | Mild Reducing Agent | Ester | No reaction | youtube.com |

| Chromic Acid (H₂CrO₄) | Strong Oxidizing Agent | Cyclohexyl (alcohol precursor) | Cyclohexanone, potential ring-opening | youtube.com |

| PCC | Mild Oxidizing Agent | Cyclohexyl (alcohol precursor) | Cyclohexanone | youtube.com |

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions by using light to generate reactive radical intermediates. mdpi.comresearchgate.net This method typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs light and initiates a single-electron transfer (SET) process with a substrate. nih.gov

While specific photoredox-catalyzed transformations of Cyclohexyl (cyclohexyloxy)acetate are not extensively documented, the principles of this technology suggest several potential pathways. researchgate.net For example, a derivative of cyclohexyloxyacetic acid could potentially undergo photoredox-catalyzed decarboxylation to generate a radical, which could then participate in C-C or C-heteroatom bond-forming reactions. mdpi.com Another possibility is the functionalization of C-H bonds on the cyclohexyl ring. Merging photoredox catalysis with transition metal catalysis has enabled the direct C-H olefination of aromatic compounds, a strategy that could potentially be adapted for saturated rings like cyclohexane. nih.gov Such reactions often proceed through a radical/SET pathway, which can be investigated using mechanistic probes like radical trapping experiments and cyclic voltammetry. nih.gov

Mechanistic Investigations of Related Cyclohexyl Ester Formations

The synthesis of Cyclohexyl (cyclohexyloxy)acetate can be informed by mechanistic studies of how other, simpler cyclohexyl esters are formed. Key industrial methods often involve either the esterification of cyclohexanol or the addition of an acid to cyclohexene (B86901). researchgate.netnih.gov

One promising route to cyclohexanol, a precursor for many cyclohexyl esters, is the indirect hydration of cyclohexene. nih.govresearchgate.net This two-step process involves the esterification of cyclohexene with an acid (like acetic or formic acid) to form the corresponding cyclohexyl ester, followed by hydrolysis of the ester to yield cyclohexanol. nih.govresearchgate.netacs.org The initial esterification is a reversible reaction that can be driven to high conversion using techniques like reactive distillation. nih.govacs.org

Another relevant pathway is the direct synthesis from phenoxyacetic acid derivatives. For instance, allyl cyclohexyloxyacetate can be synthesized by first hydrogenating phenoxyacetic acid to cyclohexyloxyacetic acid using a catalyst like Nickel, Platinum, or Ruthenium, followed by an acid-catalyzed esterification with allyl alcohol. google.com A similar approach involves the hydrogenation of ethyl phenoxyacetate to ethyl cyclohexyloxyacetate, which is then converted to the target ester via a base-catalyzed transesterification. google.com The catalytic hydrogenation of alkyl-phenoxyacetates is considered the most common and efficient preparation method for alkyl-cyclohexyloxyacetates due to the low yields of other historical methods. perfumerflavorist.com

Table 3: Summary of Synthetic Pathways to Cyclohexyl Esters and Precursors

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Hydrogenation & Esterification | Phenoxyacetic acid, Allyl alcohol | 1. H₂, Ni/Pt/Rh/Ru 2. Acid catalyst | Allyl cyclohexyloxyacetate | google.com |

| Hydrogenation & Transesterification | Ethyl phenoxyacetate, Allyl alcohol | 1. H₂, Ru/C, 40-280°C 2. Basic catalyst (e.g., K₂CO₃) | Allyl cyclohexyloxyacetate | google.com |

| Esterification | Cyclohexene, Acetic acid | Sulfonic acid-type cation exchange resin | Cyclohexyl acetate (B1210297) | nih.govacs.org |

| Hydrogenation | Methyl-phenoxyacetate | Ni/Al₂O₃, 180°C, 12 MPa | Methyl-cyclohexyloxyacetate | perfumerflavorist.com |

Analysis of Acetoxonium Ion Intermediates

In the study of cyclohexane derivatives, the role of neighboring group participation is crucial in understanding reaction mechanisms and stereochemical outcomes. The formation of acetoxonium ion intermediates, a type of dioxocarbenium ion, is a classic example of this phenomenon, particularly when an acetate group is positioned on a carbon adjacent to a leaving group. nih.govpearson.com

These cyclic intermediates are formed when the oxygen of the carbonyl group in a neighboring acetate moiety attacks the electrophilic carbon center, displacing the leaving group. This participation results in the formation of a five-membered ring. The subsequent nucleophilic attack on this intermediate dictates the stereochemistry of the final product.

A pertinent example is the reaction of 2-acetoxycyclohexyl tosylate, which possesses two asymmetric centers and therefore exists as four stereoisomers. When this compound reacts with an acetate ion, the outcome is the formation of 1,2-cyclohexanediol (B165007) diacetate. The stereospecificity of this reaction is explained by the formation of an acetoxonium ion intermediate. For instance, the reaction of both trans-2-acetoxycyclohexyl tosylate reactants leads to the formation of the same racemic mixture of products, a result directly attributable to the involvement of this cyclic ion. pearson.com

Mechanistic studies, often supported by computational analysis, show that such intermediates are stabilized and define the conformation of the reactive species. Nucleophilic attack then occurs preferentially from the more sterically accessible face, leading to high diastereoselectivity in the resulting products. nih.gov While alkoxy groups are generally not considered to form such stabilized onium ions, acyloxy groups readily form these fused bicyclic dioxocarbenium intermediates, which are then opened by a nucleophile. nih.gov

Insights from Cyclohexyl Acetate Reactivity Studies

Cyclohexyl acetate is a significant chemical intermediate and fragrance component whose reactivity, particularly in its synthesis, has been extensively studied. nih.govnih.govrsc.org These studies provide valuable insights into esterification and related chemical processes. The primary synthesis routes involve the esterification of either cyclohexanol with acetic acid or cyclohexene with acetic acid. nih.govresearchgate.net

The esterification of cyclohexanol with acetic acid is a reversible reaction that produces cyclohexyl acetate and water. researchgate.net To drive the reaction toward the product side, solid acid catalysts are often employed. Ion exchange resins, such as Amberlyst-15, have proven effective for this purpose. researchgate.netijeat.org Research has explored various parameters to optimize this reaction, including agitation speed, catalyst particle size, temperature, reactant molar ratio, and catalyst loading. researchgate.netijeat.org

An alternative, 100% atom-economical route is the direct addition of carboxylic acids to cyclohexene. researchgate.net This method is catalyzed by various solid acids, including ion exchange resins, acid-treated clays, and heteropolyacids. researchgate.net Studies focusing on the reaction between cyclohexene and acetic acid using sulfonic acid-type styrene (B11656) cation exchange resin have been modeled using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model. nih.gov The reaction is endothermic, with a heat of reaction of 40 kJ/mol, indicating that higher temperatures favor the forward reaction. nih.govacs.org

Reactive distillation (RD) is an advanced process used for cyclohexyl acetate production. It combines reaction and separation in a single unit, overcoming thermodynamic limitations and improving conversion. nih.govacs.org Studies have investigated the use of different catalytic packings and operating conditions, such as temperature and pressure, to optimize the process. acs.orgresearchgate.net For example, increasing the reaction temperature from 45 to 85 °C has been shown to cause a significant rise in cyclohexene conversion. researchgate.net

The table below summarizes findings from various studies on the synthesis of cyclohexyl acetate.

| Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Acetic Acid + Cyclohexanol | Amberlyst-15 (Ion Exchange Resin) | Batch reactor experiments studied the effects of temperature, molar ratio, and catalyst loading. The activation energy was found to be 10,000 J/g·mol. | researchgate.netijeat.org |

| Acetic Acid + Cyclohexene | Sulfonic acid-type styrene cation exchange resin | The reaction is endothermic (ΔH = 40 kJ/mol). A side-reactor column configuration can overcome thermodynamic restrictions. | nih.gov |

| Acetic Acid + Cyclohexene | KRD001 Ion Exchange Resin | The reaction rate increases with temperature. At temperatures from 353.15 to 368.15 K, the cyclohexene equilibrium conversion remained high at around 90%. | acs.org |

| Acetic Acid + Cyclohexene | Ion Exchange Resins | Demonstrates a 100% atom economical process where all reactant atoms are utilized without byproduct formation. | researchgate.net |

Furthermore, cyclohexyl acetate itself serves as a precursor in other reactions. For instance, it can be hydrogenated to produce cyclohexanol, an important chemical used in the synthesis of adipic acid and ε-caprolactam. rsc.org Studies using copper-zirconium (Cu-Zr) catalysts prepared by a sol-gel method have shown high conversion of cyclohexyl acetate (97.4%) and high selectivity to cyclohexanol (95.5%) under conditions of 250 °C and 3 MPa of H₂. rsc.org

| Reaction | Reactant | Catalyst | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Cyclohexyl Acetate | Cu-Zr (sol-gel) | Cyclohexanol, Ethanol | Achieved 97.4% conversion of cyclohexyl acetate and 95.5% selectivity to cyclohexanol at 250 °C and 3 MPa H₂. | rsc.org |

| Hydrolysis (Base-catalyzed) | Cyclohexyl Acetate | - | Cyclohexanol, Acetate | The second-order hydrolysis rate constant is estimated at 3.0X10⁻² L/mol-sec. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

In a typical ¹H NMR spectrum of a related compound, cyclohexyl acetate (B1210297), run in a deuterated chloroform (B151607) (CDCl₃) solvent, characteristic signals are observed. A multiplet appearing around 4.73-4.76 ppm is attributed to the proton on the carbon atom of the cyclohexyl ring that is directly attached to the oxygen of the ester group. nih.gov The protons of the methyl group in the acetate moiety typically resonate as a singlet around 2.03 ppm. nih.gov The remaining ten protons of the cyclohexyl ring appear as a complex multiplet in the upfield region, generally between 1.26 and 1.86 ppm. nih.gov

For cyclohexyl (cyclohexyloxy)acetate, the spectrum would be more complex. It would feature signals for two distinct cyclohexyl rings. The protons on the carbon atoms alpha to the ether and ester linkages would be expected to have the most downfield shifts due to the deshielding effect of the oxygen atoms. The remaining cyclohexyl protons would likely appear as a series of overlapping multiplets.

Table 1: Predicted ¹H NMR Data for Cyclohexyl (cyclohexyloxy)acetate (Note: This table is predictive and based on the analysis of similar compounds.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.7-4.9 | Multiplet | 1H | CH-O-C=O |

| ~3.5-3.8 | Multiplet | 1H | CH-O-CH |

| ~1.2-2.0 | Multiplet | 20H | Cyclohexyl CH₂ |

While ¹H NMR provides foundational data, more advanced NMR techniques are crucial for unambiguously assigning all signals and understanding the compound's three-dimensional structure and potential dynamic processes. Techniques such as Carbon-13 NMR (¹³C NMR), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For instance, in cyclohexyl acetate, the carbonyl carbon of the ester group appears around 170.36 ppm, while the carbon attached to the ester oxygen is observed at approximately 72.62 ppm. nih.gov The carbons of the cyclohexyl ring resonate at distinct chemical shifts, for example, at 31.77, 25.55, and 23.90 ppm. nih.gov

For cyclohexyl (cyclohexyloxy)acetate, ¹³C NMR would be expected to show signals for the carbonyl carbon, the two carbons singly bonded to oxygen atoms, and the various carbons of the two cyclohexyl rings.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For cyclohexyl (cyclohexyloxy)acetate (C₁₄H₂₄O₃, Molecular Weight: 240.34 g/mol ) guidechem.com, an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 240.

Subsequent fragmentation would likely proceed through characteristic pathways for esters and ethers. Key fragmentation patterns would include:

Loss of the cyclohexyloxy group (-OC₆H₁₁) or the cyclohexyl group (-C₆H₁₁).

Cleavage of the ester bond, potentially leading to fragments corresponding to the cyclohexyl cation (C₆H₁₁⁺, m/z 83) and the (cyclohexyloxy)acetate radical, or vice versa.

Rearrangement reactions, such as a McLafferty rearrangement, if sterically feasible.

Currently, no experimental mass spectral data or detailed fragmentation studies for cyclohexyl (cyclohexyloxy)acetate have been found in the reviewed literature.

Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [C₁₄H₂₄O₃]⁺ | Molecular Ion (M⁺) | 240 |

| [C₈H₁₃O₂]⁺ | [M - C₆H₁₁]⁺ | 141 |

| [C₆H₁₁O]⁺ | [Cyclohexyloxy]⁺ | 99 |

Note: This table is predictive and not based on published experimental data.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the solid-state structure and crystalline nature of a compound.

Single Crystal X-ray Diffraction

To perform single-crystal XRD, a high-quality, single crystal of cyclohexyl (cyclohexyloxy)acetate would be required. This technique would provide precise atomic coordinates, bond lengths, bond angles, and the crystal system (e.g., monoclinic, orthorhombic). This analysis would reveal the conformation of the two cyclohexyl rings (likely chair conformations) and the geometry of the ester and ether linkages. No published reports of the single-crystal structure of this compound are available.

Powder X-ray Diffraction

Powder XRD is used to analyze a polycrystalline sample, providing information on its crystalline phases, purity, and degree of crystallinity. The resulting diffractogram, a plot of intensity vs. diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline compound. This technique would be valuable for quality control and phase identification. A search of crystallographic databases and the broader scientific literature yielded no powder diffraction patterns for cyclohexyl (cyclohexyloxy)acetate.

Surface and Morphological Characterization Techniques

These techniques are used to visualize the surface topography and determine the elemental composition of a material.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

SEM would be used to image the micromorphology of solid cyclohexyl (cyclohexyloxy)acetate, revealing details about its particle shape, size distribution, and surface texture. When coupled with EDS, the elemental composition of the sample surface can be determined. An EDS spectrum for this compound would be expected to show prominent peaks for carbon (C) and oxygen (O), consistent with its molecular formula (C₁₄H₂₄O₃). The quantitative results should align with the theoretical atomic percentages. No SEM images or EDS data for this specific compound are currently available.

Data Table: Theoretical Elemental Composition

| Element | Atomic % |

|---|---|

| Carbon (C) | 41.2% |

| Oxygen (O) | 8.8% |

| Hydrogen (H) | 50.0% |

Note: EDS does not detect Hydrogen. The expected C/O ratio would be the primary verification.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe technique that can provide three-dimensional surface topography at the nanometer scale. It would be employed to study surface roughness, grain features, and other nanoscale morphological details of a thin film or solid sample of cyclohexyl (cyclohexyloxy)acetate. There are no published AFM studies related to this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. openaccesspub.org For Cyclohexyl (cyclohexyloxy)acetate, XPS provides critical information regarding the carbon and oxygen environments, which are key to confirming the ester and ether functionalities.

The structure of Cyclohexyl (cyclohexyloxy)acetate features several distinct chemical environments for carbon and oxygen atoms. The high-resolution XPS spectra for the C 1s and O 1s regions are of particular importance.

C 1s Spectrum: The C 1s spectrum of Cyclohexyl (cyclohexyloxy)acetate is expected to be resolved into three main components, corresponding to the different types of carbon atoms present in the molecule:

C-C/C-H bonds: The majority of carbon atoms are within the two cyclohexyl rings. These carbons, bonded to other carbons and hydrogen atoms, will exhibit a primary peak at a binding energy of approximately 284.8 eV. This is the standard reference for adventitious carbon.

C-O bonds: The molecule contains two types of C-O single bonds: the ether linkage (cyclohexyloxy group) and the ester linkage. The carbon atoms bonded to the singly bonded oxygen atoms are expected to have a higher binding energy than the C-C/C-H carbons due to the electronegativity of oxygen. This results in a chemical shift to a binding energy of around 286.0 - 286.5 eV.

O-C=O bond: The carbonyl carbon of the ester group is double-bonded to one oxygen and single-bonded to another. This carbon is in a highly oxidized state and will therefore appear at the highest binding energy of the C 1s spectrum, typically in the range of 288.5 - 289.0 eV.

O 1s Spectrum: The O 1s spectrum will help to distinguish between the two different oxygen environments in the molecule:

C=O bond: The carbonyl oxygen of the ester group is expected to have a characteristic binding energy peak.

C-O-C and C-O-R bonds: The ether oxygen and the single-bonded ester oxygen will have a distinct binding energy, typically at a lower value than the carbonyl oxygen. The deconvolution of the O 1s peak would reveal two distinct signals, confirming the presence of both carbonyl and ether/ester single-bonded oxygens.

The following table summarizes the predicted binding energies for the different carbon and oxygen species in Cyclohexyl (cyclohexyloxy)acetate based on typical values for organic esters and ethers.

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Cyclohexyl rings) | ~284.8 |

| C-O (Ether and Ester) | ~286.0 - 286.5 | |

| O-C=O (Ester carbonyl) | ~288.5 - 289.0 | |

| O 1s | C=O (Ester carbonyl) | ~532.0 |

| C-O (Ether and Ester) | ~533.5 |

Thermal Analysis (TGA, DSC) in Material Characterization

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, decomposition profile, and phase transitions of Cyclohexyl (cyclohexyloxy)acetate. These properties are critical for determining its processing parameters and application limits.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For Cyclohexyl (cyclohexyloxy)acetate, a high molecular weight ester, the TGA curve is expected to show a single-step or multi-step decomposition process at elevated temperatures. The decomposition of esters at high temperatures typically involves the cleavage of the ester linkage, which can lead to the formation of smaller, more volatile molecules such as carboxylic acids and alkenes. stackexchange.com

Given its high molecular weight and the presence of two cyclohexyl groups, Cyclohexyl (cyclohexyloxy)acetate is expected to be a relatively high-boiling compound with significant thermal stability. The onset of thermal decomposition is anticipated to be at a temperature significantly above its boiling point. For comparison, dicyclohexyl phthalate (B1215562), another high molecular weight ester containing cyclohexyl groups, has a boiling point of 322 °C and a flash point between 180-190 °C. accustandard.comthegoodscentscompany.com The thermal decomposition of Cyclohexyl (cyclohexyloxy)acetate would likely commence at temperatures exceeding 250-300°C. The TGA thermogram would provide precise information on the decomposition temperature range and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions.

For Cyclohexyl (cyclohexyloxy)acetate, the DSC curve would be expected to show an endothermic peak corresponding to its melting point. The melting point of dicyclohexyl phthalate is in the range of 63-67 °C, which can serve as a rough estimate. accustandard.com The presence of the flexible cyclohexyloxy group might influence the packing of the molecules in the solid state and thus affect the melting temperature and the enthalpy of fusion. The DSC analysis would provide precise values for these parameters. Furthermore, if the compound is amorphous or semi-crystalline, a glass transition (Tg) might be observed as a step-like change in the baseline of the DSC curve.

The following table outlines the expected thermal events for Cyclohexyl (cyclohexyloxy)acetate based on the analysis of structurally similar compounds.

| Analysis Technique | Expected Thermal Event | Anticipated Temperature Range (°C) | Remarks |

|---|---|---|---|

| DSC | Melting Point (Tm) | 60 - 80 | Endothermic peak; dependent on crystalline structure. |

| Glass Transition (Tg) | Potentially observable | A step-change in the heat flow, if amorphous regions are present. | |

| TGA | Onset of Decomposition (Td) | > 250 | Indicates the start of significant mass loss due to thermal degradation. |

Computational Chemistry and Theoretical Modeling of Cyclohexyl Cyclohexyloxy Acetate Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecular system. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. arxiv.org Such studies can predict molecular geometry, vibrational frequencies, and various electronic properties, offering a detailed picture of the molecule's intrinsic characteristics. researchgate.net Hybrid classical-quantum computational procedures are also emerging as a way to handle complex systems with greater efficiency. arxiv.orgarxiv.org

The arrangement of electrons within the Cyclohexyl (cyclohexyloxy)acetate molecule dictates its reactivity and physical properties. Charge distribution analysis quantifies the partial atomic charges on each atom, revealing the polar nature of the chemical bonds. Methods for calculating atomic charges are numerous, including Mulliken population analysis, Hirshfeld partitioning, and Restrained ElectroStatic Potential (RESP) fitting. researchgate.netmdpi.comresearchgate.net

In ester systems, the electronegativity difference between carbon and oxygen atoms leads to a significant polarization of the ester group. The carbonyl carbon (C=O) is electron-deficient and thus carries a partial positive charge, making it an electrophilic site. Conversely, the carbonyl and ether-linked oxygen atoms are electron-rich, bearing partial negative charges, and thus act as nucleophilic sites. researchgate.net The specific values of these charges can be quantified through calculation. For instance, studies on similar ester-containing molecules show a clear charge separation in the functional group. mdpi.com The distribution of charge is crucial for understanding chemical reactivity, such as identifying sites for electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Calculated Atomic Charges for an Ester Functional Group This table presents typical atomic charge values for the core atoms of an ester group, calculated using DFT. The values illustrate the characteristic charge polarization.

| Atom | Typical Partial Charge (e) |

| Carbonyl Carbon (C=O) | +0.6 to +0.8 |

| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |

| Ether Oxygen (C-O-R) | -0.4 to -0.6 |

Note: These are representative values based on studies of various ester compounds; the exact values for Cyclohexyl (cyclohexyloxy)acetate would require specific calculation.

Molecular Dynamics Simulations for Conformational Analysis

Cyclohexyl (cyclohexyloxy)acetate possesses considerable conformational flexibility due to its two cyclohexane (B81311) rings and the rotatable bonds of the ester linkage. Molecular dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. nih.govresearchgate.net By simulating the system at a given temperature, MD can explore the potential energy surface, revealing the preferred three-dimensional structures (conformations) and the dynamics of their interconversion. nih.govmdpi.com

Table 2: Relative Energies of Cyclohexane Conformers This table shows the typical relative energy differences for the principal conformations of a cyclohexane ring. The chair conformation is the global energy minimum.

| Conformation | Relative Energy (kJ/mol) |

| Chair | 0 |

| Twist-Boat | ~23 |

| Boat | ~29 |

| Half-Chair | ~45 |

Source: Data derived from general findings in conformational analysis studies. sapub.org

Computational Approaches in Reaction Pathway Elucidation

Computational chemistry provides indispensable tools for mapping the mechanisms of chemical reactions. mdpi.com For Cyclohexyl (cyclohexyloxy)acetate, this could involve studying its synthesis via esterification. Fischer esterification is a common method for synthesizing esters, but it is an equilibrium-limited process. researchgate.net

Theoretical methods, primarily DFT, can be used to model the entire reaction coordinate. rsc.org This involves optimizing the geometries of the reactants (e.g., cyclohexyloxyacetic acid and cyclohexanol), the transition states, any intermediates, and the final products. rsc.orgnih.gov By calculating the energies of these species, a potential energy surface can be constructed. The highest point on this surface between reactants and products represents the activation energy barrier, a key factor that governs the reaction rate. nih.gov Computational studies have shown that catalysts, including self-catalysis by acid reactants, can significantly lower this energy barrier. rsc.orgnih.gov For example, in one study on esterification, the uncatalyzed reaction had an energy barrier of 148.9 kJ/mol, which was lowered to 97.5 kJ/mol in the presence of a catalyst. nih.gov

Table 3: Illustrative Energy Profile for a Catalyzed Esterification Reaction This table provides a conceptual outline of the relative energies for species along a calculated reaction pathway for esterification.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Separated Acid + Alcohol | 0 |

| Transition State 1 | Formation of Tetrahedral Intermediate | +95 |

| Intermediate | Tetrahedral Adduct | -15 |

| Transition State 2 | Water Elimination | +85 |

| Products | Ester + Water | -10 |

Note: These values are illustrative, based on computational studies of similar esterification reactions, to demonstrate the concept of a reaction energy profile. rsc.orgnih.gov

Theoretical Studies on Intermolecular Interactions

The bulk properties of Cyclohexyl (cyclohexyloxy)acetate are governed by the nature and strength of its intermolecular interactions. Theoretical methods can be used to analyze these non-covalent forces, which include van der Waals forces and weak hydrogen bonds. mdpi.comresearchgate.net The two large, nonpolar cyclohexyl rings contribute significantly to the molecule's size and are expected to engage in substantial van der Waals (dispersion) interactions with neighboring molecules.

Table 4: Common Intermolecular Interactions in Organic Molecules This table summarizes the types of non-covalent interactions expected to be present in condensed phases of Cyclohexyl (cyclohexyloxy)acetate.

| Interaction Type | Description | Typical Energy (kJ/mol) |

| Van der Waals (Dispersion) | Temporary fluctuations in electron density | 2 - 10 |

| Dipole-Dipole | Attraction between permanent dipoles (e.g., ester group) | 5 - 20 |

| C–H···O Hydrogen Bond | Weak electrostatic attraction between a C-H bond and an oxygen atom | 2 - 8 |

Source: Data derived from theoretical studies on intermolecular forces. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block and Intermediate

Cyclohexyl (cyclohexyloxy)acetate possesses a combination of ether and ester functionalities, with two cyclohexyl rings, suggesting its potential as a versatile building block in organic synthesis. The ester group can undergo hydrolysis or transesterification, while the ether linkage offers stability under many reaction conditions. The cyclohexyl moieties can influence the steric and electronic properties of resulting molecules.

Contribution to Pharmaceutical Synthesis Research

Currently, there is a notable absence of direct research in publicly available scientific literature detailing the use of Cyclohexyl (cyclohexyloxy)acetate as a synthetic building block or intermediate in pharmaceutical research.

However, the broader class of cyclohexyl-containing compounds is of significant interest in medicinal chemistry. For instance, derivatives of cyclohexyloxy-pyridyl have been designed and synthesized as potent inhibitors of diacylglycerol acyl transferase 1 (DGAT1), an enzyme implicated in metabolic disorders. This indicates that the cyclohexyloxy moiety is a viable structural component for creating compounds with specific biological activities. The lipophilic nature of the cyclohexyl group can be advantageous for membrane permeability and interaction with hydrophobic binding pockets in protein targets.

Future research could explore the hydrolysis of Cyclohexyl (cyclohexyloxy)acetate to yield cyclohexyloxyacetic acid, which could then be coupled with various amine-containing pharmacophores to generate novel amide libraries for drug discovery screening.

Utility in Agrochemical and Specialty Chemical Synthesis

There is no specific information available in the scientific literature regarding the application of Cyclohexyl (cyclohexyloxy)acetate in the synthesis of agrochemicals.

In the realm of specialty chemicals, particularly fragrances, a structurally related compound, allyl (cyclohexyloxy)acetate, is utilized for its distinct fruity and pineapple-like scent. perfumerflavorist.com This suggests that other esters of cyclohexyloxyacetic acid, including the cyclohexyl ester, may also possess interesting olfactory properties, warranting investigation for use in perfumery and other scented products. A patent for the synthesis of allyl cyclohexyloxyacetate describes its use as a fragrance in daily chemical products like soaps and detergents, highlighting the commercial potential of this class of compounds. google.comgoogle.com

Integration into Polymer and Material Development

The bifunctional nature of Cyclohexyl (cyclohexyloxy)acetate, with its ester and ether groups, along with the two bulky cyclohexyl rings, suggests potential for its integration into polymers and materials, either as a monomer component or as an additive.

Functionality in Polymer Production

No specific research has been published detailing the use of Cyclohexyl (cyclohexyloxy)acetate as a monomer or co-monomer in polymer production. For it to be used as a monomer, it would likely require modification to introduce polymerizable functional groups.

For context, related compounds such as cyclohexyl methacrylate (B99206) are used as bulky alkyl acrylate (B77674) ester monomers in the production of specialty polymers. specialchem.com These monomers can impart properties such as increased glass transition temperature (Tg), improved thermal stability, and enhanced hydrophobicity to the resulting polymer.

Investigation as a Polymeric Material Additive

There is a lack of specific studies investigating Cyclohexyl (cyclohexyloxy)acetate as a polymeric material additive. However, the general class of cyclohexyl esters has been explored for such applications. For instance, some cyclohexyl esters have been tested as plasticizers and antioxidants to enhance the properties of polymeric materials. researchgate.net

Given its structure, Cyclohexyl (cyclohexyloxy)acetate could theoretically function as a secondary plasticizer for certain polymer systems, with the bulky cyclohexyl groups potentially disrupting polymer chain packing and increasing flexibility. Its relatively high molecular weight compared to common plasticizers might offer lower volatility and migration. However, without empirical data, its efficacy and compatibility with common polymers like PVC or acrylates remain speculative.

Catalysis and Process Development

The efficient synthesis of cyclohexyl (cyclohexyloxy)acetate, which is presumed to be formed from the esterification of cyclohexyloxyacetic acid and cyclohexanol (B46403), relies heavily on the catalyst and the process design. The bulky nature of both reactants presents steric hindrance, and the high boiling points of the product and reactants necessitate specialized process conditions.

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. This integration offers several advantages, particularly for equilibrium-limited reactions like esterification. By continuously removing one of the products (typically water), the reaction equilibrium is shifted towards the product side, leading to higher conversion rates. utp.edu.my

For the synthesis of high-boiling point esters similar to cyclohexyl (cyclohexyloxy)acetate, such as fatty acid esters, reactive distillation has been shown to be a promising technique. researchgate.net The process typically involves a reaction zone containing a catalyst, with stripping and rectifying sections to separate the products and recycle unreacted materials. Given the high boiling points of cyclohexyl (cyclohexyloxy)acetate, cyclohexyloxyacetic acid, and cyclohexanol, a vacuum distillation setup would likely be necessary to lower the operating temperatures and prevent thermal degradation of the compounds.

One of the key challenges in the reactive distillation of viscous and high-boiling compounds is maintaining catalyst effectiveness and ensuring proper vapor-liquid traffic within the column. The selection of an appropriate catalyst that remains active and stable under these conditions is crucial.

Table 1: Illustrative Comparison of Conventional vs. Reactive Distillation for High-Boiling Point Ester Synthesis

| Parameter | Conventional Batch Reactor | Reactive Distillation Column |

| Reactant Conversion | Limited by equilibrium | High (due to product removal) |

| Energy Consumption | High (separate reaction and distillation steps) | Lower (process integration) |

| Capital Cost | Higher (multiple units) | Lower (single unit) |

| Product Purity | Requires extensive purification | Higher purity achievable in-situ |

| Operating Pressure | Atmospheric or Vacuum | Typically Vacuum |

This table is illustrative and based on general principles of reactive distillation for high-boiling point esters.

The use of heterogeneous catalysts is highly advantageous in esterification reactions as it simplifies catalyst separation from the product mixture, reduces corrosion issues associated with homogeneous catalysts like sulfuric acid, and allows for catalyst recycling. mdpi.com For the synthesis of sterically hindered esters like cyclohexyl (cyclohexyloxy)acetate, the choice of a suitable heterogeneous catalyst is critical.

Solid acid catalysts are the most common choice for esterification. The catalytic activity is influenced by factors such as the type, strength, and accessibility of the acid sites. For bulky reactants, catalysts with large pore sizes are necessary to allow the reactants to access the active sites.

Examples of heterogeneous catalysts used in the esterification of bulky carboxylic acids and alcohols include:

Ion-exchange resins: Macroporous resins like Amberlyst-15 have been successfully used for the esterification of various carboxylic acids. repositorioinstitucional.mx Their performance, however, can be limited by thermal stability.

Zeolites: These microporous aluminosilicates offer shape selectivity and strong Brønsted acid sites. However, their small pore size can be a limitation for very bulky molecules. researchgate.net

Sulfated zirconia: This solid superacid catalyst has shown high activity in various esterification reactions, including those involving fatty acids. researchgate.net

Pillared clays: Materials like montmorillonite (B579905) modified with metal pillars can create catalysts with large surface areas and tunable acidity, making them suitable for the esterification of large molecules. researchgate.net

The mechanism of esterification over a solid acid catalyst typically involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. For the synthesis of cyclohexyl (cyclohexyloxy)acetate, a catalyst with a high density of strong acid sites and a robust, porous structure would be ideal.

Table 2: Performance of Various Heterogeneous Catalysts in the Esterification of Oleic Acid (as an analogue for a bulky carboxylic acid)

| Catalyst | Reaction Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) | Reference |

| Amberlyst-15 | 60 | 10:1 (Methanol) | >95 | repositorioinstitucional.mx |

| Sulfated Zirconia | 150 | 6:1 (Methanol) | ~90 | researchgate.net |

| H-Beta Zeolite | 120 | 30:1 (Methanol) | ~80 | mdpi.com |

| Lipozyme CALB (Enzyme) | 40-50 | 3:1 (Various alcohols) | >95 | researchgate.net |

This table presents data for the esterification of oleic acid as an illustrative example of a reaction involving a bulky carboxylic acid.

The challenges associated with the synthesis of complex molecules like cyclohexyl (cyclohexyloxy)acetate drive the development of innovative catalytic systems. Recent research has focused on creating catalysts that can overcome steric hindrance and operate under mild conditions.

One promising area is the development of enzyme-inspired catalysts . These catalysts mimic the way enzymes bring reactants together in a specific orientation to facilitate a reaction. For instance, researchers have developed self-assembling small-molecule catalysts containing palladium that can activate C-H bonds in an alkene to react with an alcohol to form ethers, a key structural component of cyclohexyl (cyclohexyloxy)acetate. illinois.edu Such catalysts could potentially be adapted for the direct synthesis of ether-esters.

Another approach is the creation of bifunctional catalysts . These catalysts possess both acidic and basic sites, or metal and acid sites, allowing for multiple reaction steps to occur on a single catalytic surface. For example, a catalyst with Lewis acid sites could activate the carboxylic acid, while adjacent basic sites could deprotonate the alcohol, facilitating the esterification.

The synthesis of nanostructured catalysts also offers new possibilities. By controlling the size, shape, and composition of catalyst nanoparticles, it is possible to enhance their activity and selectivity. For example, metal oxides with high surface areas and well-defined pore structures can be designed to accommodate bulky reactants.

Finally, the use of ionic liquids as catalysts or reaction media is another area of active research. Certain acidic ionic liquids can act as both catalyst and solvent, simplifying the process and potentially enhancing reaction rates. google.com

The development of these novel catalytic systems holds the key to unlocking more efficient and sustainable routes for the synthesis of complex esters like cyclohexyl (cyclohexyloxy)acetate, which are valuable in the fields of materials science and specialty chemicals.

Research on Derivatives, Analogues, and Structure Activity Relationships

Structural Modification Strategies for Novel Compounds

The generation of novel compounds from a parent structure like cyclohexyl (cyclohexyloxy)acetate involves targeted chemical transformations. Key strategies focus on the modification of its core functional groups: the ester and ether linkages, and the cyclohexyl rings.

Ester and Ether Modifications

The ester and ether groups are prime targets for structural diversification due to their well-established reactivity.

Ester Modifications: The ester functionality can be readily modified through several classic organic reactions. youtube.comorganic-chemistry.org Transesterification, for instance, allows for the exchange of the acetate (B1210297) group with a variety of other carboxylates. youtube.com This reaction is typically catalyzed by an acid or base and involves reacting the parent ester with an alcohol corresponding to the desired ester group. youtube.com It is crucial to match the alkoxide base with the alcohol of the ester to prevent unintended transesterification. youtube.com

Another approach is the hydrolysis of the ester to the corresponding carboxylic acid, which can then be re-esterified with a different alcohol or converted to an amide, offering a broad scope for introducing new functional groups. organic-chemistry.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of new esters from the parent carboxylic acid and a diverse range of alcohols under mild conditions. youtube.com

Ether Modifications: The ether linkage in the cyclohexyloxy moiety is generally more stable than the ester group. However, it can be cleaved under specific conditions, for example, using strong acids like hydrobromic or hydroiodic acid. More controlled modifications might involve reactions on the cyclohexyl ring bearing the ether, which could indirectly influence the properties of the ether linkage.

The synthesis of related ether compounds, such as cycloalkyl alkyl ethers, has been achieved by reacting an alicyclic olefin with an alcohol in the presence of an acidic ion-exchange resin. google.com This suggests that variations in the cyclohexyloxy portion could be achieved through Williamson ether synthesis, reacting a cyclohexanol (B46403) derivative with a suitably activated cyclohexyl species.

The following table summarizes potential modifications to the ester and ether functionalities:

| Functional Group | Modification Reaction | Reagents and Conditions | Potential New Functionality |

| Ester | Transesterification | Alcohol, Acid/Base Catalyst | Varied alkyl/aryl carboxylates |

| Ester | Hydrolysis followed by re-esterification | 1. NaOH/H₂O 2. Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC/DMAP) | Diverse ester side chains |

| Ester | Hydrolysis followed by amidation | 1. NaOH/H₂O 2. Amine, Coupling Agent | Amide derivatives |

| Ether | Williamson Ether Synthesis (for synthesis of analogues) | Cyclohexanol derivative, Activated cyclohexyl halide, Base (e.g., NaH) | Analogues with different ether linkages |

Substitutions on the Cyclohexyl Moiety

Introducing substituents onto the cyclohexyl rings can significantly alter the steric and electronic properties of the molecule. Various synthetic methods allow for the functionalization of cyclohexane (B81311) rings. nih.govresearchgate.netresearchgate.net

One common approach is the oxidation of the ring to introduce ketone or alcohol functionalities. These can then serve as handles for further modifications. For instance, a cyclohexanone (B45756) derivative can undergo a variety of alpha-functionalization reactions or be converted to an amine via reductive amination. researchgate.net

Ring-closing metathesis (RCM) has been employed to synthesize substituted cyclohexenyl-based amino acids, demonstrating a versatile method for creating complex cyclic structures. nih.gov Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be used to construct highly functionalized cyclohexene (B86901) oxide derivatives from benzene (B151609) oxide, which can then be further elaborated. paris-saclay.fr Visible-light-enabled photoredox catalysis has also emerged as a powerful tool for the synthesis of functionalized cyclohexylamine (B46788) derivatives through [4+2] cycloadditions. nih.govnih.gov

The conformational preference of substituents on a cyclohexane ring is a critical factor, with larger groups generally favoring the equatorial position to minimize steric strain. youtube.com This principle is important when designing synthetic routes to specific stereoisomers.

The table below outlines some strategies for cyclohexyl ring substitution:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Oxidation | Oxidizing agents (e.g., CrO₃, PCC) | Ketone, Alcohol |

| Reductive Amination | Ketone, Amine, Reducing agent (e.g., NaBH₃CN) | Amine |

| Ring-Closing Metathesis | Diene precursor, Grubbs' catalyst | Alkene (within a new ring) |

| [4+2] Cycloaddition | Diene and Dienophile | Substituted cyclohexene |

| Radical Carbonylation | Hantzsch ester, CO, Styrene (B11656), Photocatalyst | Acyl group |

Investigation of Structure-Activity Relationships (SAR) in Related Systems

In many bioactive molecules, the size and shape of ring systems, such as the cyclohexyl group, influence their fit into receptor binding sites. fiveable.me The introduction of substituents can alter this fit and introduce new interactions. For example, in a series of trans-1,3-cyclohexyl diamides, the conformational constraint of the amide bonds led to potent modulators of a specific receptor. nih.gov

The nature of functional groups is also critical. For instance, the ability to form hydrogen bonds can be a key determinant of activity. drugdesign.org Modification of the ester group in cyclohexyl (cyclohexyloxy)acetate to an amide could introduce hydrogen bond donor and acceptor capabilities, potentially leading to new biological interactions.

The hydrophobicity of the molecule, largely influenced by the two cyclohexyl rings, is another important factor. Modifications that alter lipophilicity, such as the introduction of polar functional groups (e.g., hydroxyl, amine) or the extension of alkyl chains, would be expected to have a significant impact on the molecule's pharmacokinetic and pharmacodynamic properties. fiveable.me

Design and Synthesis of Functionalized Cyclohexyloxy Acetate Derivatives

The design of novel functionalized cyclohexyloxy acetate derivatives would logically follow from the modification strategies and SAR principles discussed above. A synthetic plan could involve a multi-step approach, starting with the functionalization of one of the cyclohexyl rings, followed by modifications to the ester or ether linkages.

For example, one could envision a synthetic route starting with the selective oxidation of one of the cyclohexyl rings to a cyclohexanone. This ketone could then be used as a point for diversification. Alternatively, starting from a functionalized cyclohexanol, one could build the cyclohexyloxy acetate structure through esterification and etherification reactions. The synthesis of 2-(p-hydroxyphenyl)cyclohexylamides from ω-chlorocarboxylic acids via the Ritter reaction, followed by reduction, showcases a pathway to introduce both aryl and amino functionalities onto a cyclohexyl scaffold. researchgate.net

The choice of synthetic route would depend on the desired final structure and the availability of starting materials. The use of modern synthetic techniques, such as photoredox catalysis, could enable the construction of otherwise inaccessible derivatives with high degrees of functionalization and stereocontrol. nih.govnih.gov

Environmental Transformation and Degradation Mechanisms in Research

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for cyclohexyl acetate (B1210297), involving the cleavage of its ester bond to form cyclohexanol (B46403) and acetic acid. This process can be mediated by enzymes or occur through chemical catalysis.

While the enzymatic hydrolysis of various esters by esterases is a well-documented process, specific research on the enzymatic degradation of cyclohexyl acetate by esterases is not extensively available in the reviewed literature. However, the broader class of carboxylic acid esters is known to be susceptible to enzymatic action. hmdb.ca For instance, studies on other complex esters like cellulose (B213188) acetate have shown that a combination of esterases and cellulases can lead to significant degradation, with the degree of substitution and chain length being critical factors. mdpi.com Enzymes such as lipases and esterases are key in the hydrolysis of ester bonds in various plasticizers and bioplastics. nih.gov The degradation of phthalate (B1215562) esters, for example, is initiated by esterases that hydrolyze the ester bonds. nih.gov Given that cyclohexyl acetate possesses a readily accessible ester linkage, it is plausible that it can be hydrolyzed by non-specific esterases present in various microorganisms. Further research is needed to isolate and characterize specific esterases capable of efficiently degrading cyclohexyl acetate and to determine the kinetics of such reactions.

The chemical hydrolysis of cyclohexyl acetate, particularly under acidic or alkaline conditions, has been more thoroughly investigated. The reaction involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of cyclohexanol and an acetate salt or acetic acid. acs.org

Acid-catalyzed hydrolysis is a common method for the transformation of cyclohexyl acetate. Various solid acid catalysts have been shown to be effective in this process. For example, dual-SO3H-functionalized heteropolyacid-based solid acids have demonstrated high catalytic activity, achieving up to 90.56% conversion of cyclohexyl acetate to cyclohexanol with high selectivity. acs.orgresearchgate.netacs.org The mechanism involves the protonation of the ester carbonyl group by the acid catalyst, which enhances its electrophilicity and facilitates the nucleophilic attack by water. acs.org Other studies have explored the use of carbon-based solid acids and ion-exchange resins. researchgate.netacademax.com A study using a peanut shell-derived carbon solid acid reported an 86.6% conversion of cyclohexyl acetate with 97.3% selectivity for cyclohexanol under optimal conditions. researchgate.net

Alkaline hydrolysis of cyclohexyl acetate has also been studied, with research indicating that the reaction rates are influenced by the solvent system and the stereochemistry of the molecule. rsc.org For instance, the rate of alkaline hydrolysis in aqueous dioxan is greater in more aqueous solvents. rsc.org It is generally estimated that the hydrolysis half-life of cyclohexyl acetate is approximately 7.3 years at a neutral pH of 7 and decreases to 270 days at a pH of 8, suggesting that hydrolysis is not a rapid process under typical environmental pH conditions but can be significant over time. nih.gov

Table 1: Catalytic Performance in the Hydrolysis of Cyclohexyl Acetate

| Catalyst | Conversion of Cyclohexyl Acetate (%) | Selectivity for Cyclohexanol (%) | Reference |

| [Bis-Bs-BDMAEE]HPMo12O40 | 90.56 | 94.86 | acs.orgresearchgate.netacs.org |

| H2SO4 | 95.77 | 60.63 | acs.org |

| Peanut Shell-Derived Carbon Solid Acid | 86.6 | 97.3 | researchgate.net |

| Carbon Solid Acid (CSA) | 25.0 | 99.4 | researchgate.net |

Photodegradation Mechanisms

Photodegradation involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum.

Direct information on the ultraviolet (UV) light-induced degradation of cyclohexyl acetate is limited. However, studies on similar compounds suggest potential pathways. For instance, the phototransformation of related 2-acyloxybenzaldehydes, including a cyclohexyl derivative, can be induced by UV irradiation, although the yield for the cyclohexyl derivative was found to be low. mdpi.com The degradation of other materials containing acetate groups, such as ethylene (B1197577) vinyl acetate (EVA), is known to occur via Norrish type reactions under UV irradiation, leading to deacetylation and the formation of various degradation products. fraunhofer.de Research on the photodegradation of α-tocopheryl acetate using UV laser pulses has shown that the process follows first-order kinetics. researchgate.net While these studies provide insights into potential mechanisms, specific research focusing on the direct photodegradation of cyclohexyl acetate, including quantum yields and the identification of photoproducts, is needed for a comprehensive understanding.

Biodegradation Studies in Various Environments

Biodegradation is a crucial process for the removal of organic chemicals from the environment. It is generally expected that acetates are readily biodegradable. nih.govnih.gov While specific studies on the biodegradation of cyclohexyl acetate in various environments (e.g., soil, water) are not extensively detailed in the available literature, research on related compounds provides some indication of potential pathways. For instance, Pseudomonas desmolyticum has been shown to degrade N-cyclohexyl benzothiazole-2-sulfenamide, breaking it down into benzothiazole (B30560) and cyclohexane (B81311). researchgate.net This suggests that microorganisms capable of metabolizing cyclohexyl moieties exist. Furthermore, various bacteria, such as Rhodococcus ruber, are known to degrade other industrial esters like phthalates. researchgate.net The initial step in the biodegradation of these esters is often the enzymatic hydrolysis of the ester bond, a pathway that would also be applicable to cyclohexyl acetate. nih.gov The resulting cyclohexanol and acetic acid are common metabolites that can be further utilized by a wide range of microorganisms.

Microbial Degradation Processes

The microbial breakdown of a molecule like Cyclohexyl (cyclohexyloxy)acetate would likely proceed through a series of enzymatic attacks targeting its primary chemical bonds.

Ester Hydrolysis: The initial and most probable step in the biodegradation of this compound is the cleavage of the ester bond. This reaction, known as hydrolysis, is catalyzed by a class of enzymes called esterases or hydrolases . nih.govnih.gov These enzymes are ubiquitous in the microbial world and are responsible for breaking down a vast array of ester-containing compounds. nih.gov The hydrolysis of the ester linkage in Cyclohexyl (cyclohexyloxy)acetate would yield two primary metabolites: Cyclohexanecarboxylic acid and Cyclohexanol .

Ether Bond Cleavage: The ether linkage (C-O-C) is generally more chemically stable and resistant to degradation than an ester bond. stackexchange.com Microbial cleavage of ether bonds is an oxidative process, often catalyzed by powerful enzymes like monooxygenases or dioxygenases . These enzymes introduce oxygen atoms into the molecule, destabilizing the ether linkage and causing it to break. This process has been observed in the degradation of various ether-containing compounds by bacteria.

Degradation of the Cyclohexane Ring: Following the initial breakdown of the ester and ether linkages, the resulting cyclohexyl-based molecules would be further metabolized. The microbial degradation of alicyclic compounds like cyclohexane is well-documented. researchgate.net The typical pathway involves the oxidation of the cyclohexane ring to form cyclohexanol, which is further oxidized to cyclohexanone (B45756) . Subsequently, a ring-cleavage enzyme, often a monooxygenase, breaks open the cyclic structure, forming a linear aliphatic dicarboxylic acid, such as adipic acid. ilo.org This linear molecule can then be readily utilized by microorganisms through central metabolic pathways like the beta-oxidation cycle.

Factors Influencing Biodegradation Rates

The rate at which Cyclohexyl (cyclohexyloxy)acetate would be biodegraded is subject to a variety of environmental factors that influence microbial activity and enzyme function. While specific data for this compound is unavailable, general principles apply.

| Influencing Factor | Effect on Biodegradation |

| Temperature | Microbial activity and enzyme kinetics are highly temperature-dependent. Each microbial species has an optimal temperature range for growth and metabolic activity. For instance, some thermostable esterases show optimal activity at temperatures as high as 70°C. epa.gov |

| pH | The pH of the environment affects the ionization state of the substrate and the activity of extracellular and intracellular enzymes. The optimal pH for esterase activity, for example, is often near neutral to slightly alkaline, around pH 8.0 for some enzymes. epa.gov |

| Oxygen Availability | The cleavage of the ether bond and the subsequent degradation of the cyclohexane ring are typically aerobic processes requiring molecular oxygen for the action of oxygenase enzymes. Therefore, the availability of oxygen is expected to be a critical factor. |

| Nutrient Availability | The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and the synthesis of the necessary degradative enzymes. |

| Microbial Population | The rate of degradation is directly related to the presence, abundance, and adaptation of microorganisms capable of producing the required esterases and oxygenases. |

This table is a generalized representation based on microbial degradation principles and not on specific data for Cyclohexyl (cyclohexyloxy)acetate.

Synergistic Effects of Multiple Degradation Pathways

In a natural, mixed microbial community, the complete mineralization of a complex molecule like Cyclohexyl (cyclohexyloxy)acetate would likely not be carried out by a single microbial species. Instead, a synergistic relationship, or consortium, of different microorganisms would be involved. mdpi.comresearchgate.net

This "division of labor" is a common theme in the biodegradation of complex organic pollutants. researchgate.net One species or group of bacteria might be proficient at the initial hydrolysis of the ester bond. The products of this initial breakdown could then be utilized by other species that possess the specific oxygenases required to cleave the ether linkage and the cyclohexane ring.

For example, a community of plastic-degrading microbes has been shown to work synergistically, with different members performing different steps of the degradation process. researchgate.net This cooperative metabolism allows the entire community to achieve a metabolic feat—the complete breakdown of a complex substrate—that would be difficult or impossible for any single member. The efficiency of this synergistic degradation is often greater than the sum of the individual activities of the constituent species.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. For a compound like cyclohexyl (cyclohexyloxy)acetate, both gas and liquid chromatography can be employed, with the choice depending on the sample matrix and the analytical objective.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific methods for cyclohexyl (cyclohexyloxy)acetate are not extensively detailed in publicly available literature, the analysis of the related compound, cyclohexyl acetate (B1210297), provides a strong indication of suitable GC parameters. researchgate.netthegoodscentscompany.com Purity analysis of cyclohexyl acetate is commonly performed using GC, often achieving greater than 99.0% purity. For the esterification of cyclohexanol (B46403) and acetic acid to produce cyclohexyl acetate, GC is employed for analysis alongside titration. researchgate.net

A typical GC method for a related compound, allyl cyclohexyloxyacetate, involves monitoring purity to confirm the absence of byproducts. This indicates that GC is a suitable method for quality control in the synthesis of such esters.

Below is a table summarizing typical GC parameters that would be applicable for the analysis of cyclohexyl (cyclohexyloxy)acetate, based on methods for similar compounds.

| Parameter | Typical Specification |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial temperature hold, followed by a temperature ramp to a final temperature. |

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. globalresearchonline.net The development of an HPLC method is influenced by the chemistry of the molecule, including its polarity and solubility. globalresearchonline.net For the analysis of the structurally similar compound, ethyl (cyclohexyloxy)acetate, a reverse-phase HPLC method has been developed. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

The method for ethyl (cyclohexyloxy)acetate utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid in the mobile phase can be replaced with a volatile acid like formic acid. sielc.com

The following table outlines a potential HPLC method for cyclohexyl (cyclohexyloxy)acetate, based on the analysis of ethyl (cyclohexyloxy)acetate. sielc.com

| Parameter | Typical Specification |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid or formic acid |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Column Temperature | Ambient or controlled |

| Flow Rate | 1.0 mL/min |

Coupled Techniques for Comprehensive Analysis

To achieve a higher degree of confidence in identification, chromatographic techniques are often coupled with spectroscopic detectors, most notably mass spectrometry.

Gas chromatography-mass spectrometry is a highly specific and sensitive technique that combines the separation power of GC with the identification capabilities of mass spectrometry. unar.ac.id It is a powerful tool for the analysis of volatile ingredients and for identifying bioactive constituents in various samples. phcog.comjapsonline.com In the synthesis of allyl cyclohexyloxyacetate, GC-MS is utilized to monitor purity and confirm the absence of byproducts like unreacted cyclohexanol.

The GC part of the system separates the components of a mixture, and the MS part provides information about the molecular weight and fragmentation pattern of each component, allowing for confident identification. semanticscholar.org The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. phcog.comsemanticscholar.org

A generalized GC-MS method applicable to cyclohexyl (cyclohexyloxy)acetate is detailed in the table below.

| Parameter | Typical Specification |

| GC Column | HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) phcog.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) phcog.com |

| Oven Program | A programmed temperature ramp to ensure separation of analytes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV phcog.com |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 45-450 semanticscholar.org |

| Ion Source Temperature | 230 °C phcog.com |

| Interface Temperature | 280 °C phcog.com |

Enzymatic Transformations and Biocatalysis Studies

Investigation of Biocatalytic Synthesis Routes

The synthesis of esters derived from cyclohexyloxyacetic acid is documented primarily through chemical routes, which can serve as a blueprint for potential biocatalytic alternatives. For instance, the production of cyclohexyloxy allyl acetate (B1210297) involves the hydrogenation of phenoxyacetic acid to form cyclohexyloxyacetic acid, followed by an esterification reaction with allyl alcohol under the influence of an acidic catalyst. google.com This final esterification or transesterification step is an ideal candidate for enzymatic catalysis.

Biocatalytic synthesis of esters is typically achieved through direct esterification of a carboxylic acid and an alcohol, or via transesterification (alcoholysis) from a different ester. Lipases are the most common biocatalysts for these reactions due to their stability in organic solvents and broad substrate tolerance. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym® 435, are particularly effective. nih.gov

Research into the biocatalytic synthesis of various branched and functionalized esters demonstrates the feasibility of this approach. For example, the synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully achieved in a solvent-free system using Novozym® 435, highlighting the potential for producing structurally complex esters with high efficiency. nih.gov Similarly, lipases have been used to synthesize lipophilic esters of phenolic compounds, showcasing their versatility. mdpi.comresearchgate.net A biocatalytic route to cyclohexyl (cyclohexyloxy)acetate would likely involve the lipase-catalyzed reaction between cyclohexyloxyacetic acid and cyclohexanol (B46403), or the transesterification of an alkyl cyclohexyloxyacetate (e.g., ethyl cyclohexyloxyacetate) with cyclohexanol.

Enzyme-Mediated Reactions of Cyclohexyloxy Acetates

Enzymes, particularly lipases, mediate a variety of reactions applicable to cyclohexyloxy acetates and related structures. The primary reactions are hydrolysis and transesterification (including esterification and acidolysis), which are essentially reversible processes. nih.gov

Hydrolysis: In the presence of water, lipases catalyze the hydrolysis of esters to yield the corresponding carboxylic acid and alcohol. This reaction is fundamental to the kinetic resolution of racemic esters, where one enantiomer is hydrolyzed faster than the other.

Transesterification/Esterification: In non-aqueous or low-water environments, the reverse reaction is favored. Lipases can synthesize esters from an acid and an alcohol (esterification) or by exchanging the alcohol or acid moiety of an existing ester (alcoholysis or acidolysis). researchgate.net Vinyl esters, such as vinyl acetate, are often used as acyl donors in transesterification reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible. core.ac.uk

The choice of solvent, water activity, and the nature of the acyl donor are critical parameters that control the direction and efficiency of the enzyme-mediated reaction. core.ac.uknih.gov Studies on wax ester synthesis, which involves the esterification of fatty acids and fatty alcohols, further underscore the capability of enzymes like wax ester synthases/diacylglycerol acyltransferases (WS/DGAT) to produce large, complex ester molecules. nih.gov

Enzymatic Hydrolysis Kinetics and Mechanisms

The kinetics of lipase-catalyzed hydrolysis of esters often follow the Michaelis-Menten model, which describes the relationship between the reaction rate and substrate concentration. Lipases belong to the serine hydrolase class of enzymes, utilizing a catalytic triad (B1167595) (typically Ser-His-Asp) in their active site to perform catalysis. nih.gov The mechanism involves the nucleophilic attack of the serine hydroxyl group on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol and forming an acyl-enzyme complex, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.